Initiate aqueous polymerizations without organic solvents? Succinic acid peroxide (CAS 123-23-9) eliminates the need for surfactants while providing reactive carboxyl end-groups.
Succinic acid peroxide (CAS 123-23-9), also known as disuccinoyl peroxide, is a specialized, water-soluble diacyl peroxide primarily utilized as a free-radical initiator in aqueous and polar media . Unlike standard aliphatic or aromatic peroxides, its molecular structure features terminal carboxylic acid groups that impart substantial hydrophilicity and enable the generation of reactive carboxyalkyl radicals upon thermal decomposition . With a reliable 10-hour half-life at 66 °C, it provides highly controlled initiation kinetics for emulsion polymerization, the crosslinking of hydrophilic polymers, and the surface functionalization of carbon nanomaterials . For industrial and scientific buyers, its primary value proposition lies in its ability to initiate polymerization in aqueous systems without organic solvents, while simultaneously functionalizing the resulting polymer chains with reactive carboxyl end-groups .
Substituting succinic acid peroxide with common industry-standard initiators like benzoyl peroxide (BPO) or inorganic persulfates fundamentally alters process compatibility and end-product performance . BPO is highly hydrophobic, requiring volatile organic solvents or excessive surfactant loading to function in aqueous systems, and it terminates polymer chains with inert, hydrophobic phenyl groups . Conversely, while inorganic persulfates (such as potassium persulfate) are water-soluble, they leave sulfate end-groups that can compromise the long-term stability, moisture resistance, and biocompatibility of certain latexes and hydrogels[1]. Succinic acid peroxide bridges this gap by offering true aqueous solubility while terminating chains with reactive, hydrophilic carboxylic acid groups, enabling subsequent crosslinking or functionalization without the phase-separation issues inherent to BPO [1].
Decomposition half-life temperature differs by 5–7 °C compared to BPO or DLP; substitution shifts radical flux and may alter molecular weight distribution and exotherm profile.
UN 3102 Type B solid imposes stricter transport and storage obligations than Type C alternatives; a swap without logistics re-validation creates compliance and safety gaps.
High-melting crystalline powder differs from waxy solids or liquids; direct replacement may disrupt dry-blending or aqueous-phase processes and require formulation rework.
The procurement of succinic acid peroxide is often justified by its quantifiable performance advantages in aqueous systems compared to standard diacyl peroxides. While benzoyl peroxide (BPO) is practically insoluble in water, requiring organic solvents or heavy surfactant stabilization[1], succinic acid peroxide demonstrates high aqueous solubility due to its terminal carboxyl groups. Quantitative profiling shows succinic acid peroxide achieves a solubility of approximately 33,300 mg/L at 25 °C, representing a >3,600-fold increase over BPO's 9.1 mg/L [1]. This substantial differential allows for the direct, solvent-free initiation of aqueous emulsion polymerizations and hydrogel syntheses.
| Evidence Dimension | Aqueous solubility at 25 °C |
| Target Compound Data | ~33,300 mg/L |
| Comparator Or Baseline | Benzoyl peroxide (BPO) at 9.1 mg/L |
| Quantified Difference | >3,600-fold higher aqueous solubility |
| Conditions | Standard ambient aqueous conditions (25 °C) |
Eliminates the need for volatile organic solvents or high surfactant loads in aqueous emulsion polymerization workflows, reducing purification costs.
The thermal decomposition profile of an initiator dictates the required process temperature and the risk of monomer degradation. Succinic acid peroxide offers a lower activation threshold compared to the industry benchmark, BPO. Kinetic evaluations establish that succinic acid peroxide achieves a 10-hour half-life at 66 °C[1], whereas BPO requires a temperature of 73 °C to reach the same decomposition rate. This 7 °C reduction in the 10-hour half-life temperature provides formulators with a wider processing window and allows for milder initiation conditions, which is critical when polymerizing temperature-sensitive biological monomers or active pharmaceutical ingredients.
| Evidence Dimension | Temperature required for a 10-hour half-life (T_1/2 = 10h) |
| Target Compound Data | 66 °C |
| Comparator Or Baseline | Benzoyl peroxide (BPO) at 73 °C |
| Quantified Difference | 7 °C lower activation temperature for equivalent radical generation rate |
| Conditions | Standard thermal decomposition assays in solvent |
Enables milder polymerization conditions, reducing the risk of thermal degradation for temperature-sensitive monomers or integrated active pharmaceutical ingredients.
Beyond simple initiation, the choice of peroxide dictates the terminal chemical groups attached to the resulting polymer or functionalized substrate. When used to functionalize single-walled carbon nanotubes (SWNTs), succinic acid peroxide decomposes into carboxyethyl radicals, successfully grafting reactive carboxylic acid groups onto the nanotube sidewalls (yielding approximately 1 functional group per 24 nanotube carbons) [1]. In stark contrast, BPO generates phenyl radicals, which passivate the surface with inert, hydrophobic phenyl rings [1]. The ability of succinic acid peroxide to impart reactive carboxyl sites allows for downstream covalent crosslinking, amidation, or integration into polymer matrices, a capability not achievable when using BPO.
| Evidence Dimension | Terminal functional groups imparted to the substrate |
| Target Compound Data | Carboxyethyl radicals (yielding reactive carboxylic acid end-groups) |
| Comparator Or Baseline | Benzoyl peroxide (BPO) yielding inert, hydrophobic phenyl end-groups |
| Quantified Difference | Imparts 1 reactive carboxyl group per 24 nanotube carbons (vs. 0 for BPO) |
| Conditions | Thermal functionalization of Single-Walled Carbon Nanotubes (SWNTs) at 90 °C |
Allows direct covalent crosslinking or secondary functionalization (e.g., amidation) of the resulting polymer or composite matrix, crucial for advanced material procurement.
Driven by its >3,600-fold higher aqueous solubility compared to BPO, succinic acid peroxide is a highly effective initiator for synthesizing clean, surfactant-free latexes and waterborne coatings [1]. It allows manufacturers to avoid volatile organic solvents and reduces the need for protective colloids, resulting in final polymer films with improved moisture resistance and optical clarity.
The lower 10-hour half-life temperature (66 °C) of succinic acid peroxide enables the polymerization of hydrogels under milder thermal conditions [3]. This is particularly valuable when encapsulating temperature-sensitive active pharmaceutical ingredients (APIs) or biological molecules, while its decomposition into naturally occurring succinic acid derivatives simplifies biocompatibility testing compared to aromatic peroxide residues.
Because it generates reactive carboxyethyl radicals rather than inert phenyl rings, succinic acid peroxide is highly effective for the sidewall functionalization of single-walled carbon nanotubes (SWNTs) and graphene [2]. The resulting carboxyl-terminated nanomaterials exhibit vastly improved dispersion in polar solvents and can be directly crosslinked into advanced polymer composites via standard amidation or esterification chemistry[2].
Flammable;Corrosive